1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
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Overview
Description
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPP, is a chemical compound that belongs to the class of piperazines. It has been studied for its potential applications in scientific research due to its unique properties and effects on the body.
Mechanism of Action
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It also inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. These effects are thought to contribute to its behavioral and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the body, including increased locomotor activity, decreased anxiety-like behavior, and altered social behavior in animal models. It has also been shown to have potential analgesic effects and to modulate the immune response. These effects are thought to be mediated by its actions on neurotransmitter systems and its effects on gene expression.
Advantages and Limitations for Lab Experiments
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in scientific research, including its selectivity for certain neurotransmitter systems, its well-defined mechanism of action, and its ability to modulate gene expression. However, it also has some limitations, including its potential for off-target effects and its limited availability.
Future Directions
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including further studies on its effects on neurotransmitter systems, its potential therapeutic applications, and its use as a tool for studying the underlying mechanisms of psychiatric disorders. Additionally, the development of new synthesis methods and analogs of this compound could lead to improved selectivity and potency for use in research.
Synthesis Methods
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with nitromethane, followed by reduction and condensation reactions. The resulting product is then reacted with 3-phenyl-2-propenal to yield this compound. This synthesis method has been optimized to produce high yields and purity of this compound for research purposes.
Scientific Research Applications
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for studying the mechanisms underlying drug addiction, depression, and other psychiatric disorders.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-11-5-10-19(17-20)22-15-13-21(14-16-22)12-6-9-18-7-3-2-4-8-18/h2-11,17H,12-16H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPZHKCOGKTTJW-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.